Cas no 84487-08-1 (2-Amino-4-methoxy-3-nitropyridine)
2-Amino-4-methoxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-nitropyridin-2-amine
- 2-Amino-4-methoxy-3-nitropyridine
- 2-Pyridinamine,4-methoxy-3-nitro-
- 4-methoxy-3-nitro-2-pyridinamine
- 4-methoxy-3-nitro-2-pyridylamine
- 4-methoxy-3-nitro-pyridin-2-amine
- 4-methoxy-3-nitro-pyridin-2-ylamine
- 4-Methoxy-3-nitro-2-pyridinamine (ACI)
- CS-0456152
- AKOS015891672
- MFCD07437843
- SCHEMBL14764478
- PS-4835
- W-203919
- DB-081464
- DTXSID50516045
- 2-Pyridinamine, 4-methoxy-3-nitro-
- 84487-08-1
- PHZNRPWDIPHQNO-UHFFFAOYSA-N
- 4-Methoxy-3-nitro-2-pyridinamine; 2-Amino-4-methoxy-3-nitropyridine
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- MDL: MFCD07437843
- Inchi: 1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
- InChI Key: PHZNRPWDIPHQNO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(OC)=CC=NC=1N)=O
Computed Properties
- Exact Mass: 169.04900
- Monoisotopic Mass: 169.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 94Ų
Experimental Properties
- Color/Form: Yellow crystalline solid
- Density: 1.4
- Melting Point: 183-186°C
- Boiling Point: 356.8°C at 760 mmHg
- Flash Point: 169.6°C
- Refractive Index: 1.608
- PSA: 93.96000
- LogP: 1.68500
2-Amino-4-methoxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611947-25mg |
2-Amino-4-methoxy-3-nitropyridine |
84487-08-1 | 25mg |
$ 150.00 | 2023-09-08 | ||
| TRC | A611947-50mg |
2-Amino-4-methoxy-3-nitropyridine |
84487-08-1 | 50mg |
$ 201.00 | 2023-09-08 | ||
| TRC | A611947-100mg |
2-Amino-4-methoxy-3-nitropyridine |
84487-08-1 | 100mg |
$ 374.00 | 2023-09-08 | ||
| TRC | A611947-500mg |
2-Amino-4-methoxy-3-nitropyridine |
84487-08-1 | 500mg |
$ 1499.00 | 2023-04-19 | ||
| Alichem | A029185356-250mg |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 95% | 250mg |
$397.95 | 2023-08-31 | |
| Alichem | A029185356-1g |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 95% | 1g |
$994.35 | 2023-08-31 | |
| Chemenu | CM171072-1g |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 95% | 1g |
$632 | 2021-08-05 | |
| Matrix Scientific | 188674-500mg |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 500mg |
$630.00 | 2023-09-07 | ||
| Matrix Scientific | 188674-1g |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 1g |
$1096.00 | 2023-09-07 | ||
| Matrix Scientific | 188674-5g |
4-Methoxy-3-nitropyridin-2-amine |
84487-08-1 | 5g |
$3286.00 | 2023-09-07 |
2-Amino-4-methoxy-3-nitropyridine Production Method
Production Method 1
1.2 Reagents: Water ; cooled
Production Method 2
Production Method 3
2.1 Reagents: Sulfuric acid
Production Method 4
Production Method 5
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia ; pH 9
2.1 Solvents: Dimethylformamide ; 3 h, rt
2.2 Reagents: Water ; cooled
Production Method 6
2.1 Reagents: Sulfuric acid , Nitric acid
3.1 Reagents: Sulfuric acid
Production Method 7
2.1 -
3.1 Reagents: Sulfuric acid , Nitric acid
4.1 Reagents: Sulfuric acid
2-Amino-4-methoxy-3-nitropyridine Raw materials
- 2-Amino-4-chloro-3-nitropyridine
- 2-Pyridinamine, 4-methoxy-N-nitro-
- 4-Chloro-pyridin-2-ylamine
- tert-butyl N-(4-chloro-2-pyridyl)carbamate
- 4-methoxypyridin-2-amine
2-Amino-4-methoxy-3-nitropyridine Preparation Products
2-Amino-4-methoxy-3-nitropyridine Suppliers
2-Amino-4-methoxy-3-nitropyridine Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Amino-4-methoxy-3-nitropyridine
Introduction to 2-Amino-4-methoxy-3-nitropyridine (CAS No. 84487-08-1)
2-Amino-4-methoxy-3-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 84487-08-1, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic compound, featuring a pyridine core with amino, methoxy, and nitro functional groups, has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry.
The structural configuration of 2-Amino-4-methoxy-3-nitropyridine makes it a valuable precursor in the development of various biologically active molecules. The presence of multiple reactive sites—specifically the amino group at the 2-position, the methoxy group at the 4-position, and the nitro group at the 3-position—allows for diverse chemical transformations. These transformations are pivotal in constructing more complex scaffolds essential for drug discovery and material science.
In recent years, 2-Amino-4-methoxy-3-nitropyridine has been explored in several cutting-edge research areas. One notable application lies in its role as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine moiety is particularly favored in kinase inhibition due to its ability to mimic ATP binding pockets, enhancing drug efficacy.
Moreover, advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Amino-4-methoxy-3-nitropyridine, making it more accessible for industrial applications. Recent studies have highlighted its utility in synthesizing novel antiviral agents, where modifications of its nitro and amino groups can fine-tune pharmacokinetic properties. This adaptability underscores its importance as a chemical intermediate.
The methoxy group in 2-Amino-4-methoxy-3-nitropyridine also plays a crucial role in influencing the compound's electronic properties and solubility characteristics. Researchers have leveraged this feature to develop ligands for metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis. The nitro group, while reactive, can be selectively reduced to an amine under controlled conditions, further expanding the compound's synthetic utility.
Recent breakthroughs in computational chemistry have accelerated the design of derivatives of 2-Amino-4-methoxy-3-nitropyridine by predicting their biological activities with high accuracy. This synergy between experimental synthesis and computational modeling has led to the rapid identification of promising candidates for further development. Such interdisciplinary approaches are reshaping how novel compounds are discovered and optimized.
The agrochemical sector has also recognized the potential of 2-Amino-4-methoxy-3-nitropyridine as a precursor for developing next-generation pesticides. Its structural motifs are found in several commercially successful herbicides and fungicides, demonstrating its broad applicability. Ongoing research aims to enhance its environmental compatibility while maintaining or improving biological activity—a critical balance in sustainable agriculture.
From a material science perspective, 2-Amino-4-methoxy-3-nitropyridine contributes to the development of advanced electronic materials. Its ability to form stable coordination complexes with transition metals makes it useful in designing luminescent probes and catalysts. These materials are integral to technologies such as organic light-emitting diodes (OLEDs) and green chemistry processes.
The synthesis of 2-Amino-4-methoxy-3-nitropyridine itself is an area of active innovation. Recent publications have introduced novel catalytic systems that improve yield and reduce waste, aligning with global sustainability goals. These methods often employ transition metal catalysts or photoredox systems to facilitate key transformations efficiently.
In conclusion, 2-Amino-4-methoxy-3-nitropyridine (CAS No. 84487-08-1) stands as a cornerstone compound in modern chemical synthesis. Its multifaceted utility spans pharmaceuticals, agrochemicals, materials science, and beyond. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific innovation.
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